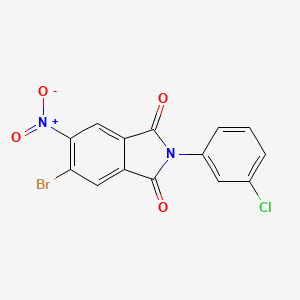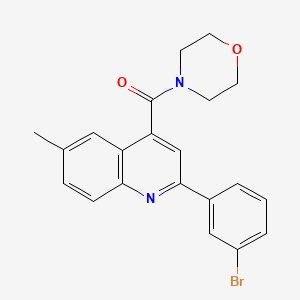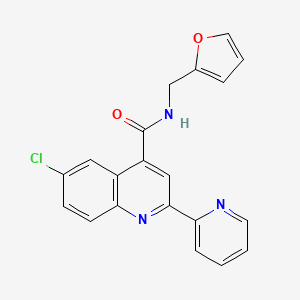
5-bromo-2-(3-chlorophenyl)-6-nitro-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
5-bromo-2-(3-chlorophenyl)-6-nitro-1H-isoindole-1,3(2H)-dione, also known as Br-NPID, is a chemical compound that belongs to the class of isoindole-1,3(2H)-dione derivatives. This compound has been extensively studied due to its potential applications in various scientific fields. In
Wissenschaftliche Forschungsanwendungen
5-bromo-2-(3-chlorophenyl)-6-nitro-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in various scientific fields such as organic electronics, optoelectronics, and materials science. In organic electronics, 5-bromo-2-(3-chlorophenyl)-6-nitro-1H-isoindole-1,3(2H)-dione has been used as a building block for the synthesis of organic semiconductors with high charge carrier mobility. In optoelectronics, 5-bromo-2-(3-chlorophenyl)-6-nitro-1H-isoindole-1,3(2H)-dione has been used as a fluorescent probe for the detection of metal ions in aqueous solutions. In materials science, 5-bromo-2-(3-chlorophenyl)-6-nitro-1H-isoindole-1,3(2H)-dione has been used as a precursor for the synthesis of metal-organic frameworks with tunable properties.
Wirkmechanismus
The mechanism of action of 5-bromo-2-(3-chlorophenyl)-6-nitro-1H-isoindole-1,3(2H)-dione is not fully understood. However, it is believed to interact with biological molecules such as proteins and nucleic acids through non-covalent interactions such as hydrogen bonding and π-π stacking. This interaction can lead to changes in the conformation and function of the biological molecule, resulting in various biochemical and physiological effects.
Biochemical and Physiological Effects:
5-bromo-2-(3-chlorophenyl)-6-nitro-1H-isoindole-1,3(2H)-dione has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 5-bromo-2-(3-chlorophenyl)-6-nitro-1H-isoindole-1,3(2H)-dione can inhibit the activity of various enzymes such as acetylcholinesterase and tyrosinase. In vivo studies have shown that 5-bromo-2-(3-chlorophenyl)-6-nitro-1H-isoindole-1,3(2H)-dione can exhibit anti-inflammatory and analgesic effects in animal models. However, the exact mechanism of these effects is not fully understood and requires further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
5-bromo-2-(3-chlorophenyl)-6-nitro-1H-isoindole-1,3(2H)-dione has several advantages as a research tool. It is relatively easy to synthesize and purify, and its purity can be confirmed by various analytical techniques. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, 5-bromo-2-(3-chlorophenyl)-6-nitro-1H-isoindole-1,3(2H)-dione also has some limitations. Its solubility in organic solvents is limited, which can make it difficult to work with in certain experiments. Its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the research on 5-bromo-2-(3-chlorophenyl)-6-nitro-1H-isoindole-1,3(2H)-dione. One direction is to further investigate its mechanism of action and its interaction with biological molecules. This can lead to a better understanding of its biochemical and physiological effects and its potential applications in drug discovery. Another direction is to explore its applications in other scientific fields such as catalysis and energy storage. Finally, the synthesis of new derivatives of 5-bromo-2-(3-chlorophenyl)-6-nitro-1H-isoindole-1,3(2H)-dione with improved properties can lead to the development of new materials and devices with enhanced performance.
Eigenschaften
IUPAC Name |
5-bromo-2-(3-chlorophenyl)-6-nitroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6BrClN2O4/c15-11-5-9-10(6-12(11)18(21)22)14(20)17(13(9)19)8-3-1-2-7(16)4-8/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGLNNOGNAPOAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C3=CC(=C(C=C3C2=O)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6BrClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-fluorobenzyl)thio]-5-(methylthio)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3500279.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-6,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3500290.png)


![2-(3,4-dimethoxyphenyl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B3500309.png)
![N-[4-(aminosulfonyl)benzyl]-6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3500319.png)

![6-methyl-2-(2-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B3500335.png)
![N-[4-(aminosulfonyl)phenyl]-6-chloro-2-(2-methylphenyl)-4-quinolinecarboxamide](/img/structure/B3500345.png)
![2-[2-(benzylthio)-1H-benzimidazol-1-yl]-N-1-naphthylacetamide](/img/structure/B3500360.png)
![methyl 5-(aminocarbonyl)-4-methyl-2-{[(2-phenyl-4-quinolinyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B3500363.png)
![N-[4-(aminosulfonyl)benzyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3500365.png)

![methyl 3-({[6-bromo-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B3500376.png)